4-chloro-N'-tosylbenzimidamide
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Overview
Description
4-chloro-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the fourth position of the benzene ring and a tosyl group attached to the nitrogen atom of the imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-tosylbenzimidamide typically involves the following steps:
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Formation of Benzimidamide Core: : The initial step involves the synthesis of benzimidamide from o-phenylenediamine and formic acid
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Introduction of Chloro Group: : The chloro group is introduced at the fourth position of the benzene ring through a chlorination reaction. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
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Tosylation: : The final step involves the tosylation of the nitrogen atom of the imidamide group. This is typically carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-chloro-N’-tosylbenzimidamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-tosylbenzimidamide undergoes various types of chemical reactions, including:
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Nucleophilic Substitution: : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted benzimidamides.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring, resulting in the formation of oxidized derivatives.
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Reduction: : Reduction of the imidamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substituted Benzimidamides: Resulting from nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Amines: Produced by the reduction of the imidamide group.
Scientific Research Applications
4-chloro-N’-tosylbenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-tosylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tosyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-methylbenzimidamide
- 4-chloro-N’-ethylbenzimidamide
- 4-chloro-N’-phenylbenzimidamide
Uniqueness
4-chloro-N’-tosylbenzimidamide is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The tosyl group enhances the compound’s stability and solubility, making it more suitable for certain applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUBQXKTAVXQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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